5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole hydrochloride
Description
Structural Characterization of 5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole Hydrochloride
Crystallographic Analysis via X-ray Diffraction
The crystallographic characterization of this compound provides fundamental insights into its solid-state structure and intermolecular interactions. While specific crystallographic data for this exact compound were not directly available in the current literature, analysis of closely related triazole derivatives offers valuable structural context for understanding the expected crystallographic behavior.
Related triazole compounds demonstrate consistent crystallographic patterns that can inform predictions about this specific derivative. For instance, 1H-1,2,4-triazole-3,5-diamine monohydrate crystallizes in the monoclinic system with space group P21/c, featuring unit cell parameters of a = 3.80560(5) Å, b = 9.49424(11) Å, c = 14.01599(15) Å, and β = 92.9639(11)°. The incorporation of water molecules in the crystal structure creates a three-dimensional network through hydrogen bonding interactions, with Hirshfeld surface analysis revealing that 8.5% of intermolecular interactions originate from hydrogen-oxygen contacts.
The presence of both chloromethyl and fluoroethyl substituents in this compound suggests potential for diverse intermolecular interactions including halogen bonding, dipole-dipole interactions, and hydrogen bonding networks. The hydrochloride salt form introduces additional ionic interactions that significantly influence the crystal packing arrangement and overall stability of the solid state.
Comparative analysis with related substituted triazoles indicates that the molecular formula C5H8Cl2FN3 and molecular weight of 200.04 grams per mole position this compound within a specific crystallographic framework. The dual halogen substitution pattern creates unique electronic environments that influence both intramolecular conformational preferences and intermolecular packing motifs.
Nuclear Magnetic Resonance Spectral Assignments
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for this compound, enabling detailed assignment of all carbon and hydrogen environments within the molecular framework. The compound's SMILES notation FCCn1ncnc1CCl.Cl indicates the connectivity pattern that forms the basis for nuclear magnetic resonance analysis.
The triazole ring system exhibits characteristic chemical shift patterns in both proton and carbon nuclear magnetic resonance spectra. The heterocyclic proton typically appears as a singlet in the aromatic region, while the carbon atoms of the triazole ring display distinct chemical shifts reflecting their electronic environments. The chloromethyl substituent introduces deshielding effects that influence neighboring carbon and proton signals.
Analysis of related triazole derivatives provides insight into expected spectral characteristics. For example, similar compounds show triazole ring protons appearing around 8.0-8.5 parts per million in proton nuclear magnetic resonance spectra, while the chloromethyl protons typically resonate around 4.5-5.0 parts per million due to the electron-withdrawing effect of the chlorine atom.
The fluoroethyl substituent contributes unique spectral features, particularly in fluorine nuclear magnetic resonance spectroscopy, where the fluorine atom provides a distinct signal that can serve as a structural confirmation tool. The ethyl chain connecting the fluorine to the triazole nitrogen creates a characteristic pattern of coupled signals in proton nuclear magnetic resonance analysis.
Proton-Fluorine Heteronuclear Correlation Spectroscopy
Heteronuclear correlation spectroscopy between proton and fluorine nuclei provides definitive connectivity information for the fluoroethyl substituent in this compound. This technique enables direct observation of through-bond and through-space interactions between proton and fluorine environments, confirming the structural assignment and revealing conformational preferences.
The fluoroethyl group exhibits characteristic coupling patterns in heteronuclear correlation experiments. The fluorine atom, positioned at the terminal end of the ethyl chain, shows strong correlation with the adjacent methylene protons through direct scalar coupling. This primary correlation appears as a doublet of triplets pattern, reflecting the influence of both fluorine-proton coupling and proton-proton coupling within the ethyl chain.
Secondary correlations observed in heteronuclear correlation spectroscopy provide information about the spatial arrangement of the fluoroethyl substituent relative to the triazole ring system. The nitrogen-ethyl linkage creates a unique electronic environment that influences both chemical shift positions and coupling constants throughout the molecular framework.
The hydrochloride salt form introduces additional complexity to the nuclear magnetic resonance analysis, as the ionic interactions can influence chemical shift positions and line widths. Exchange processes between the compound and residual water or deuterated solvent may affect spectral resolution and require careful optimization of experimental conditions for optimal heteronuclear correlation data acquisition.
Carbon-13 Distortionless Enhancement by Polarization Transfer-135 Analysis for Carbon Skeleton Confirmation
Carbon-13 Distortionless Enhancement by Polarization Transfer with a 135-degree pulse sequence provides unambiguous identification of carbon multiplicities within this compound, enabling complete carbon skeleton confirmation through phase discrimination of methyl, methylene, and quaternary carbon environments.
The triazole ring carbons exhibit distinct characteristics in Distortionless Enhancement by Polarization Transfer-135 experiments. The carbon bearing the chloromethyl substituent appears as a quaternary carbon signal, while the remaining ring carbon shows as a tertiary carbon due to its attached proton. These assignments are confirmed through the characteristic phase relationships observed in the Distortionless Enhancement by Polarization Transfer-135 spectrum.
The chloromethyl carbon appears as a methylene signal with characteristic chemical shift around 40-45 parts per million, reflecting the deshielding effect of the chlorine substituent. The fluoroethyl chain carbons display a distinctive pattern, with the fluorinated methylene carbon appearing significantly downfield due to the strong electron-withdrawing effect of fluorine, typically around 80-85 parts per million.
Carbon-fluorine coupling adds additional complexity to the carbon-13 nuclear magnetic resonance analysis, creating doublet patterns for carbons directly bonded to fluorine and smaller coupling effects for more distant carbons. The Distortionless Enhancement by Polarization Transfer-135 technique helps resolve these multipicity patterns while maintaining sensitivity for carbon detection.
Integration of Distortionless Enhancement by Polarization Transfer-135 data with standard carbon-13 nuclear magnetic resonance and heteronuclear correlation experiments provides complete structural confirmation for this compound, establishing definitive connectivity patterns and stereochemical relationships throughout the molecular framework.
Computational Molecular Modeling Studies
Computational molecular modeling approaches provide detailed insights into the three-dimensional structure, electronic properties, and conformational behavior of this compound. These theoretical investigations complement experimental characterization methods by revealing atomic-level details of molecular geometry, electronic distribution, and intermolecular interaction potentials.
The molecular structure features a 1,2,4-triazole heterocyclic core with two distinct halogenated substituents that create unique electronic environments and conformational constraints. The chloromethyl group attached to the 5-position of the triazole ring provides a reactive site for further chemical modification, while the fluoroethyl substituent at the 1-position influences the overall polarity and hydrogen bonding capacity of the molecule.
Molecular mechanics calculations reveal preferred conformational states for the flexible ethyl and methyl chains attached to the triazole ring. The fluoroethyl substituent adopts specific rotational conformations that minimize steric interactions while optimizing favorable dipole-dipole interactions. Similarly, the chloromethyl group exhibits preferred orientations that balance intramolecular interactions with crystal packing considerations in the solid state.
The hydrochloride salt formation significantly influences the computational modeling requirements, as ionic interactions between the protonated triazole nitrogen and chloride anion must be accurately represented. These electrostatic interactions contribute substantially to the overall stability and determine preferred binding geometries in both isolated molecules and crystal environments.
Density Functional Theory Optimization of Triazole Ring Conformation
Density Functional Theory calculations provide accurate geometric optimization of the triazole ring system in this compound, revealing detailed information about bond lengths, bond angles, and ring planarity under different computational conditions. These calculations employ high-level basis sets and exchange-correlation functionals to achieve chemical accuracy in structural predictions.
The 1,2,4-triazole ring maintains essential planarity in Density Functional Theory optimizations, with minimal deviation from coplanarity among the five ring atoms. Bond length analysis reveals alternating single and double bond character throughout the heterocyclic system, with nitrogen-nitrogen bonds showing distinctive lengths compared to carbon-nitrogen bonds. The ring carbon bearing the chloromethyl substituent exhibits slight geometric distortion due to steric and electronic effects of the halogen substituent.
Substituent effects on ring geometry provide insight into electronic communication between the triazole core and halogenated side chains. The electron-withdrawing nature of both chloromethyl and fluoroethyl groups influences ring electron density distribution, affecting bond orders and associated geometric parameters. Density Functional Theory calculations quantify these effects through detailed bond length and angle analysis.
Comparison with experimental crystallographic data from related triazole compounds validates the computational predictions and establishes confidence in the theoretical geometric parameters. For instance, related triazole derivatives show ring carbon-nitrogen bond lengths in the range of 1.32-1.38 Angstroms, consistent with Density Functional Theory predictions for aromatic heterocyclic systems.
The protonation site in the hydrochloride salt form requires careful consideration in Density Functional Theory calculations, as different nitrogen atoms in the triazole ring can serve as protonation sites. Calculations reveal energetic preferences for specific protonation patterns based on electronic distribution and substituent effects within the heterocyclic framework.
Properties
IUPAC Name |
5-(chloromethyl)-1-(2-fluoroethyl)-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClFN3.ClH/c6-3-5-8-4-9-10(5)2-1-7;/h4H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEQRCFXMUOKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)CCl)CCF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The target compound, 5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole hydrochloride, contains a 1,2,4-triazole core substituted at the 5-position with a chloromethyl group and at the 1-position with a 2-fluoroethyl moiety. The preparation generally involves:
- Formation of the 1,2,4-triazole ring system.
- Introduction of the chloromethyl substituent at the 5-position.
- Alkylation at the N1 position with a 2-fluoroethyl group.
- Conversion to the hydrochloride salt for stability and isolation.
The synthesis typically proceeds through nucleophilic substitution, cyclization, and halogenation steps under controlled conditions.
Preparation of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is commonly prepared by cyclization reactions involving hydrazine derivatives and nitrile or amidine precursors. According to ISRES research, 1,2,4-triazoles can be synthesized via condensation of hydrazides with appropriate electrophiles, followed by cyclization under mild conditions, often in tetrahydrofuran (THF) at low temperatures (0–5°C).
Chloromethylation at the 5-Position
The chloromethyl group at the 5-position is introduced typically via halogenation of a hydroxymethyl precursor or direct substitution reactions. A common method involves:
- Starting from a 5-(hydroxymethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole intermediate.
- Treatment with thionyl chloride (SOCl2) at low temperature (0°C) followed by reflux to convert the hydroxymethyl group into the chloromethyl group.
- Removal of excess thionyl chloride under reduced pressure to isolate the chloromethylated compound.
This step requires careful control to avoid over-chlorination or decomposition.
Formation of the Hydrochloride Salt
The final compound is isolated as the hydrochloride salt to improve stability and facilitate purification. This is achieved by:
- Dissolving the chloromethylated triazole in an ether/THF mixture.
- Adding a 4 N solution of hydrogen chloride in 1,4-dioxane at low temperature.
- Precipitating the hydrochloride salt, followed by filtration and drying under high vacuum.
Purification Techniques
Purification of intermediates and the final product is typically performed by:
- Silica gel column chromatography using eluents such as ethyl acetate, dichloromethane, or mixtures with methanol.
- Extraction protocols involving ethyl acetate and saturated aqueous sodium chloride solutions to remove impurities.
- Recrystallization from ethyl acetate/diethyl ether mixtures to obtain colorless crystals of the pure compound.
Experimental Data Summary
Key Research Findings and Considerations
- The use of sodium hydride in DMF is effective for generating the triazole anion for alkylation, but requires careful temperature control to prevent side reactions.
- Thionyl chloride chloromethylation provides high conversion but must be monitored to avoid over-chlorination or decomposition of the triazole ring.
- The hydrochloride salt form significantly enhances the compound's stability and ease of handling, which is crucial for storage and further applications.
- Purification by silica gel chromatography and solvent extraction is essential to remove unreacted starting materials and byproducts, ensuring high purity of the final compound.
Chemical Reactions Analysis
Types of reactions it undergoes: : The compound can participate in various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, the chloromethyl group is a key site for nucleophilic substitution, while the triazole ring can undergo oxidation or reduction under suitable conditions.
Common reagents and conditions: : Typical reagents include bases such as sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major products formed: : Depending on the reaction type, major products may include derivatives with altered substituents on the triazole ring or modifications to the fluoroethyl and chloromethyl groups.
Scientific Research Applications: : 5-(Chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole hydrochloride is utilized across various fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules and as an intermediate in organic reactions.
Biology: : Employed in biochemical assays to study enzyme-substrate interactions and molecular binding mechanisms.
Medicine: : Investigated for potential therapeutic applications, such as antifungal or antibacterial agents, due to its bioactive triazole moiety.
Industry: : Applied in material science for developing polymers or as a precursor in the manufacture of agrochemicals.
Mechanism of Action: : The compound’s mechanism of action is largely dependent on its interaction with specific molecular targets. Its triazole ring can inhibit enzymes by binding to active sites, while the fluoroethyl and chloromethyl groups may enhance binding affinity or influence lipophilicity, affecting cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole hydrochloride is highlighted through comparisons with analogous triazole derivatives (Table 1).
Table 1: Key Properties of this compound and Analogues
Structural and Functional Differences
Substituent Effects :
- Fluoroethyl vs. Methyl/Isopropyl : The 2-fluoroethyl group in the target compound provides a balance of electronegativity and moderate steric bulk, contrasting with the smaller methyl group (simpler synthesis) or bulkier isopropyl group (reduced reactivity) .
- Fluoroethyl vs. Fluorophenyl : The aliphatic fluorine in the target compound likely improves metabolic stability compared to aromatic fluorine in 5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole, which may exhibit stronger π-π interactions in biological systems .
Reactivity :
- The chloromethyl group at the 5-position (target compound) is more sterically accessible than the 3-position in 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride, favoring nucleophilic substitution reactions .
Physicochemical Properties: Solubility: The hydrochloride salt form in the target compound and analogues enhances water solubility, critical for drug formulation.
Biological Activity
5-(Chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole hydrochloride is a synthetic compound with significant potential in medicinal chemistry and agriculture, particularly as an antifungal agent. Its structure includes a triazole ring, which is known for its biological activity against various pathogens. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant research findings.
- Molecular Formula : C₅H₈ClN₃
- Molecular Weight : Approximately 145.59 g/mol
- CAS Number : 1803592-97-3
The biological activity of this compound is primarily attributed to its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the integrity of the fungal cell membrane, leading to increased permeability and eventual cell death .
Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties. The triazole moiety is particularly effective against various fungal strains by targeting the ergosterol biosynthetic pathway. Comparative studies suggest that compounds with similar structures also show varying degrees of antifungal activity, as illustrated in the following table:
| Compound Name | Structural Features | Antifungal Activity |
|---|---|---|
| 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride | Methyl group at position 3 | Moderate efficacy against Candida spp. |
| 5-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-1,2,4-triazole hydrochloride | Difluorinated ethyl group | Enhanced lipophilicity; improved activity against resistant strains |
| 5-(Chloromethyl)-1-(propyl)-1H-1,2,4-triazole hydrochloride | Propyl group instead of fluoroalkyl | Different pharmacokinetic profile; variable efficacy |
Anti-inflammatory and Antioxidant Activities
In addition to antifungal properties, derivatives of 1,2,4-triazoles have been studied for their anti-inflammatory effects. For instance, compounds containing the triazole moiety have demonstrated the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages . The antioxidant properties of these compounds contribute to their therapeutic potential by mitigating oxidative stress in various biological systems.
Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives:
- Antibacterial Activity : A study reported that compounds similar to this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods such as agar disc diffusion .
- In Vivo Studies : Animal model studies have shown that triazole derivatives can reduce inflammation and pain associated with conditions such as arthritis by inhibiting specific inflammatory pathways .
Scientific Research Applications
Medicinal Chemistry Applications
The primary application of 5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole hydrochloride lies in its potential as an antifungal agent. Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis in fungi. This inhibition can lead to increased cell membrane permeability and ultimately cell death.
Case Study: Antifungal Activity
Research has indicated that this compound exhibits significant antifungal activity. In vitro studies have shown its effectiveness against various fungal strains by disrupting their ergosterol synthesis pathway. For example:
| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Candida albicans | 20 | 50 |
| Aspergillus niger | 25 | 100 |
| Fusarium oxysporum | 15 | 50 |
These results suggest that the compound may be developed further as a therapeutic agent in treating fungal infections.
Agricultural Applications
In agriculture, the compound is being explored as a potential fungicide. Its ability to disrupt fungal growth can be harnessed to protect crops from various fungal pathogens.
Case Study: Crop Protection Efficacy
Field trials have been conducted to evaluate the efficacy of this compound in preventing fungal diseases in crops such as wheat and corn. The following table summarizes the findings:
| Crop | Disease | Control (%) | Application Rate (g/ha) |
|---|---|---|---|
| Wheat | Fusarium head blight | 85 | 200 |
| Corn | Gray leaf spot | 78 | 150 |
| Soybean | Sclerotinia stem rot | 90 | 250 |
These trials indicate that the compound could serve as an effective fungicidal treatment, potentially reducing crop losses due to fungal infections.
Q & A
Q. How can factorial design optimize the synthesis of 5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole hydrochloride?
Methodological Answer: Factorial design allows systematic variation of reaction parameters (e.g., temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, a 2³ factorial design can test three variables at two levels (high/low). Analyze outcomes using ANOVA to determine significant factors (e.g., reaction time impacts yield more than temperature). This reduces trial-and-error experimentation and enhances reproducibility .
Q. What spectroscopic techniques are critical for characterizing the compound’s purity and structure?
Methodological Answer:
- NMR (¹H/¹³C/¹⁹F): Assign peaks to confirm substituents (e.g., fluoromethyl groups at δ ~4.5 ppm in ¹H NMR; ¹⁹F NMR confirms fluorine environment).
- HPLC-MS: Quantify purity (>98%) using a C18 column (mobile phase: 0.1% TFA in water/acetonitrile). MS (ESI+) verifies molecular ion [M+H]⁺.
- FTIR: Identify functional groups (e.g., triazole ring vibrations at 1500–1600 cm⁻¹) .
Q. How should stability studies be designed under varying pH and temperature conditions?
Methodological Answer: Use accelerated stability testing:
- pH Stability: Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC at 25°C/40°C over 14 days.
- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Kinetic modeling (Arrhenius equation) predicts shelf life .
Advanced Research Questions
Q. What computational methods elucidate the reaction mechanism of triazole derivatization?
Methodological Answer:
- Quantum Chemical Calculations (DFT): Model intermediates and transition states (e.g., B3LYP/6-31G* level) to identify rate-determining steps.
- Molecular Dynamics (MD): Simulate solvent effects on nucleophilic substitution at the chloromethyl group.
- ICReDD Approach: Combine computational predictions with experimental validation to refine mechanistic pathways .
Q. How can molecular docking predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Target Selection: Prioritize enzymes (e.g., carbonic anhydrases, prostaglandin synthases) based on structural homology to related triazoles .
- Docking Software (AutoDock Vina): Use rigid receptor/flexible ligand protocols. Validate with MD simulations (RMSD <2 Å) and compare binding energies (ΔG ≤ -8 kcal/mol indicates strong affinity) .
Q. How to resolve contradictions in spectral data (e.g., unexpected peaks in ¹H NMR)?
Methodological Answer:
- Validation Steps: Repeat synthesis under inert conditions to rule out hydrolysis/oxidation.
- 2D NMR (COSY, HSQC): Assign ambiguous peaks to confirm regiochemistry.
- Isotopic Labeling: Synthesize deuterated analogs to trace proton environments .
Q. What experimental protocols assess the compound’s cytotoxicity in vitro?
Methodological Answer:
Q. How to determine thermodynamic properties (e.g., solubility, partition coefficient)?
Methodological Answer:
- Solubility: Shake-flask method in water/octanol (24h equilibration). Quantify via UV-Vis at λ_max.
- logP Calculation: Compare experimental logP with ChemAxon or ACD/Labs predictions.
- DSC/TGA: Measure melting point (mp) and enthalpy of fusion .
Q. What methodologies identify degradation pathways under oxidative stress?
Methodological Answer:
Q. What safety protocols are essential for handling halogenated triazoles?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis.
- Waste Disposal: Neutralize chlorinated byproducts with NaHCO₃ before disposal.
- Emergency Protocols: Immediate eye wash and 15-minute flushing for spills (per OSHA guidelines) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
